An In-depth Technical Guide to 5-(Trifluoromethyl)nicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 5-(Trifluoromethyl)nicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Trifluoromethyl)nicotinonitrile, a key building block in modern medicinal and agrochemical research, is a substituted pyridine derivative characterized by the presence of a trifluoromethyl group at the 5-position and a nitrile group at the 3-position. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl and cyano groups, render the pyridine ring susceptible to a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, and applications, with a focus on its role in drug discovery and development.
Core Properties and Identification
CAS Number: 951624-83-2
This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to unequivocally identify 5-(Trifluoromethyl)nicotinonitrile.
Physicochemical Properties
A summary of the key physicochemical properties of 5-(Trifluoromethyl)nicotinonitrile is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃F₃N₂ | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 46-47 °C | [2] |
| Boiling Point (Predicted) | 204.4 ± 35.0 °C | [2] |
| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [2] |
| Flash Point | 82 °C | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Synthesis of 5-(Trifluoromethyl)nicotinonitrile
The most common and well-documented method for the synthesis of 5-(Trifluoromethyl)nicotinonitrile involves a palladium-catalyzed cyanation of 3-bromo-5-(trifluoromethyl)pyridine.
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol describes a typical laboratory-scale synthesis.
Materials:
-
3-Bromo-5-(trifluoromethyl)pyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ether (Et₂O)
-
28% Ammonia solution (NH₄OH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-bromo-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous DMF.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
To the degassed solution, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (catalytic amount).
-
Heat the reaction mixture to 80 °C and stir overnight under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ether.
-
Add 28% ammonia solution with continuous stirring to facilitate the separation of organic and aqueous layers.
-
Separate the organic layer and wash it sequentially with water (3 times) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5-(trifluoromethyl)nicotinonitrile.[2]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for cross-coupling reactions, including the cyanation of aryl halides.
-
Zinc Cyanide: It serves as the cyanide source and is generally preferred over other cyanide reagents due to its lower toxicity and better reactivity in many palladium-catalyzed reactions.
-
Anhydrous DMF: A polar aprotic solvent is required to dissolve the reactants and facilitate the reaction. DMF is a common choice for such cross-coupling reactions.
-
Degassing: Removal of dissolved oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Ammonia Wash: This step helps to complex with and remove any residual zinc salts from the organic phase.
Reactivity and Chemical Transformations
The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the reactivity of the pyridine ring in 5-(Trifluoromethyl)nicotinonitrile. This makes the molecule susceptible to nucleophilic attack and provides a handle for further functionalization.
Hydrolysis of the Nitrile Group
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, yielding (5-(trifluoromethyl)pyridin-3-yl)methanamine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A patent describes the catalytic reduction of a similar cyanopyridine derivative to the corresponding aminomethylpyridine using a palladium catalyst.[4]
Nucleophilic Aromatic Substitution
The pyridine ring, being electron-deficient due to the presence of the nitrogen atom and further deactivated by the trifluoromethyl and cyano groups, is activated towards nucleophilic aromatic substitution (SₙAr) reactions. While 5-(Trifluoromethyl)nicotinonitrile itself does not have a good leaving group on the ring for a typical SₙAr reaction, its derivatives, such as those with a halogen substituent, would be highly reactive towards nucleophiles.
Spectroscopic Characterization
Spectroscopic data is essential for the identification and characterization of 5-(Trifluoromethyl)nicotinonitrile.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration, which typically appears in the range of 2240-2220 cm⁻¹ for aromatic nitriles.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show signals corresponding to the three aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the trifluoromethyl and cyano groups.
-
¹³C NMR: The spectrum will display seven distinct signals for the seven carbon atoms in the molecule, including the carbon of the trifluoromethyl group and the nitrile carbon.
-
¹⁹F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal can provide information about the electronic environment of the trifluoromethyl group.[6]
-
While specific, experimentally obtained spectra for 5-(Trifluoromethyl)nicotinonitrile were not found in the initial search, these general principles guide its spectroscopic analysis.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine scaffold is a privileged structure in medicinal and agrochemical chemistry. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7][8] 5-(Trifluoromethyl)nicotinonitrile serves as a versatile starting material for the synthesis of a wide range of bioactive compounds.
Role as a Pharmaceutical Intermediate
Patent literature indicates the use of related trifluoromethyl-substituted pyridines in the synthesis of various pharmaceutically active compounds. For instance, derivatives of trifluoromethylpyridines are intermediates in the synthesis of insecticides and fungicides.[9] The reduction of a related cyanopyridine derivative to an aminomethylpyridine highlights a synthetic route towards creating more complex molecules for pharmaceutical applications.[4]
Agrochemical Applications
Trifluoromethylpyridine derivatives are key components in a number of commercial pesticides. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine is an important intermediate for the synthesis of the fungicide fluazinam and the insecticide fluopicolide.[7][10] While a direct application of 5-(Trifluoromethyl)nicotinonitrile in a commercial pesticide was not explicitly found, its structural similarity to these important intermediates suggests its potential in the development of new agrochemicals.
Safety and Handling
As a chemical intermediate, 5-(Trifluoromethyl)nicotinonitrile should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)
-
Signal Word: Danger
-
Hazard Statements: Causes severe skin burns and eye damage, May cause respiratory irritation.[11][12]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
Detailed toxicological data such as LD50 values were not available in the initial search results. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.[2][11][12]
Conclusion
5-(Trifluoromethyl)nicotinonitrile is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. Its synthesis is well-established, and its reactivity, driven by the electron-withdrawing nature of its substituents, offers multiple avenues for further chemical modification. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in the field of drug discovery and development.
References
- CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents.
-
5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - SciSpace. Available at: [Link]
-
5-(trifluoromethyl)nicotinonitrile at Best Price in Shanghai, Shanghai | Shanghai Sinofluoro Chemicals Co., Ltd. - Tradeindia. Available at: [Link]
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link]
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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(PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available at: [Link]
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SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]
-
19Flourine NMR. Available at: [Link]
- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents.
-
nicotinonitrile - Organic Syntheses Procedure. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available at: [Link]
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